molecular formula C22H18BrN3O B451439 6-BROMO-4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-(4-METHYLPHENYL)QUINOLINE

6-BROMO-4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-(4-METHYLPHENYL)QUINOLINE

Cat. No.: B451439
M. Wt: 420.3g/mol
InChI Key: BMTJLDFCIGRXPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-BROMO-4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-(4-METHYLPHENYL)QUINOLINE is a complex organic compound that features a quinoline core substituted with a bromine atom, a pyrazole moiety, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-(4-METHYLPHENYL)QUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Pyrazole Substitution: The pyrazole moiety can be introduced through a condensation reaction between a suitable pyrazole derivative and the quinoline intermediate.

    Methylphenyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the quinoline core or the bromine substituent, resulting in dehalogenation or hydrogenation products.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Oxidized derivatives of the pyrazole moiety.

    Reduction: Dehalogenated or hydrogenated quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrazole and quinoline moieties makes it a candidate for studying interactions with biological macromolecules.

Medicine

Medicinal chemistry research focuses on the potential therapeutic applications of this compound. It is explored for its anti-inflammatory, antimicrobial, and anticancer properties. The compound’s ability to interact with specific molecular targets makes it a promising lead compound for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of 6-BROMO-4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-(4-METHYLPHENYL)QUINOLINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors (GPCRs), leading to downstream signaling effects. The exact pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1,5-dimethyl-3-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazole
  • 3-bromo-6-(1H-pyrazol-1-yl)pyridazine

Uniqueness

Compared to similar compounds, 6-BROMO-4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-(4-METHYLPHENYL)QUINOLINE stands out due to its unique combination of the quinoline core with the pyrazole and methylphenyl substituents. This unique structure imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H18BrN3O

Molecular Weight

420.3g/mol

IUPAC Name

[6-bromo-2-(4-methylphenyl)quinolin-4-yl]-(3,5-dimethylpyrazol-1-yl)methanone

InChI

InChI=1S/C22H18BrN3O/c1-13-4-6-16(7-5-13)21-12-19(18-11-17(23)8-9-20(18)24-21)22(27)26-15(3)10-14(2)25-26/h4-12H,1-3H3

InChI Key

BMTJLDFCIGRXPV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4C(=CC(=N4)C)C

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4C(=CC(=N4)C)C

Origin of Product

United States

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